

# Application Notes & Protocols for Solid-Phase Extraction of Levomepromazine from Biological Samples

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## Compound of Interest

Compound Name: *Levomepromazine hydrochloride*

Cat. No.: *B074011*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Levomepromazine, a phenothiazine derivative, is an antipsychotic medication used in the treatment of various psychiatric disorders.<sup>[1]</sup> Accurate quantification of levomepromazine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analyses. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and cleaner extracts.<sup>[2][3]</sup> These application notes provide detailed protocols for the extraction of levomepromazine from various biological samples using SPE, followed by analysis using high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.

## Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the solid-phase extraction of levomepromazine.

Table 1: SPE Recovery and Method Validation Parameters for Levomepromazine in Human Plasma/Serum

SPE Sorbent	Biological Matrix	Analytical Method	Recovery (%)	Linearity Range	LOQ	LOD	Reference
C1	Human Plasma	HPLC-UV	>91%	25 - 800 µg/L	4.1 µg/L	-	[2][4][5]
C18	Human Serum	HPLC-UV	86.9 - 103.9%	10 - 300 ng/mL	-	-	[6]
Oasis HLB	Human Plasma	LC-MS/MS	82.75 - 100.96%	Subtherapeutic to toxic ranges	< therapeutic ranges	< therapeutic ranges	[7][8]
Polyacrylate-coated fiber (SPME)	Whole Blood	LC-MS/MS	0.0002 - 0.12%	-	-	0.2 - 200 ng/mL	[9]

Table 2: SPE Recovery and Method Validation Parameters for Levomepromazine in Other Biological Matrices

SPE Sorbent	Biological Matrix	Analytical Method	Recovery (%)	Linearity Range	LOQ	LOD	Reference
C18	Human Breast Milk	HPLC-UV	92.5 - 99.1%	10 - 300 ng/mL	-	-	[6]
Polyacrylate-coated fiber (SPME)	Human Urine	LC-MS/MS	2.6 - 39.8%	-	-	4 - 22 pg/mL	[9]
Ionic Liquid (LPME)	Human Urine	HPLC-UV	-	0.07 - 10 µg/mL	-	60 ng/mL	[10]

## Experimental Protocols

### Protocol 1: SPE of Levomepromazine from Human Plasma using C1 Cartridges

This protocol is based on a validated HPLC-UV method for the simultaneous determination of levomepromazine and its metabolites.[2][5]

#### Materials:

- C1 SPE Cartridges
- Methanol (HPLC grade)
- Water (HPLC grade)
- Human Plasma Samples
- Internal Standard (e.g., Loxapine)[2][4][5]
- Vortex mixer

- Nitrogen evaporator
- HPLC-UV system

Procedure:

- Cartridge Conditioning: Condition the C1 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[\[4\]](#) Do not allow the cartridge to dry out.
- Sample Preparation: To 1 mL of plasma sample, add the internal standard and vortex to mix.  
[\[4\]](#)
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
- Washing: Wash the cartridge with 1 mL of water to remove endogenous interferences.[\[4\]](#)
- Elution: Elute levomepromazine and the internal standard with 1 mL of methanol into a clean collection tube.[\[4\]](#)
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[\[4\]](#)
- Reconstitution: Reconstitute the dried residue in a suitable volume of the HPLC mobile phase.
- Analysis: Inject an aliquot of the reconstituted sample into the HPLC-UV system for analysis.  
[\[4\]](#)

## Protocol 2: SPE of Levomepromazine from Human Plasma using Oasis HLB Cartridges

This protocol is adapted from a method for the determination of multiple antipsychotic drugs, including levomepromazine, by LC-MS/MS.[\[7\]](#)

Materials:

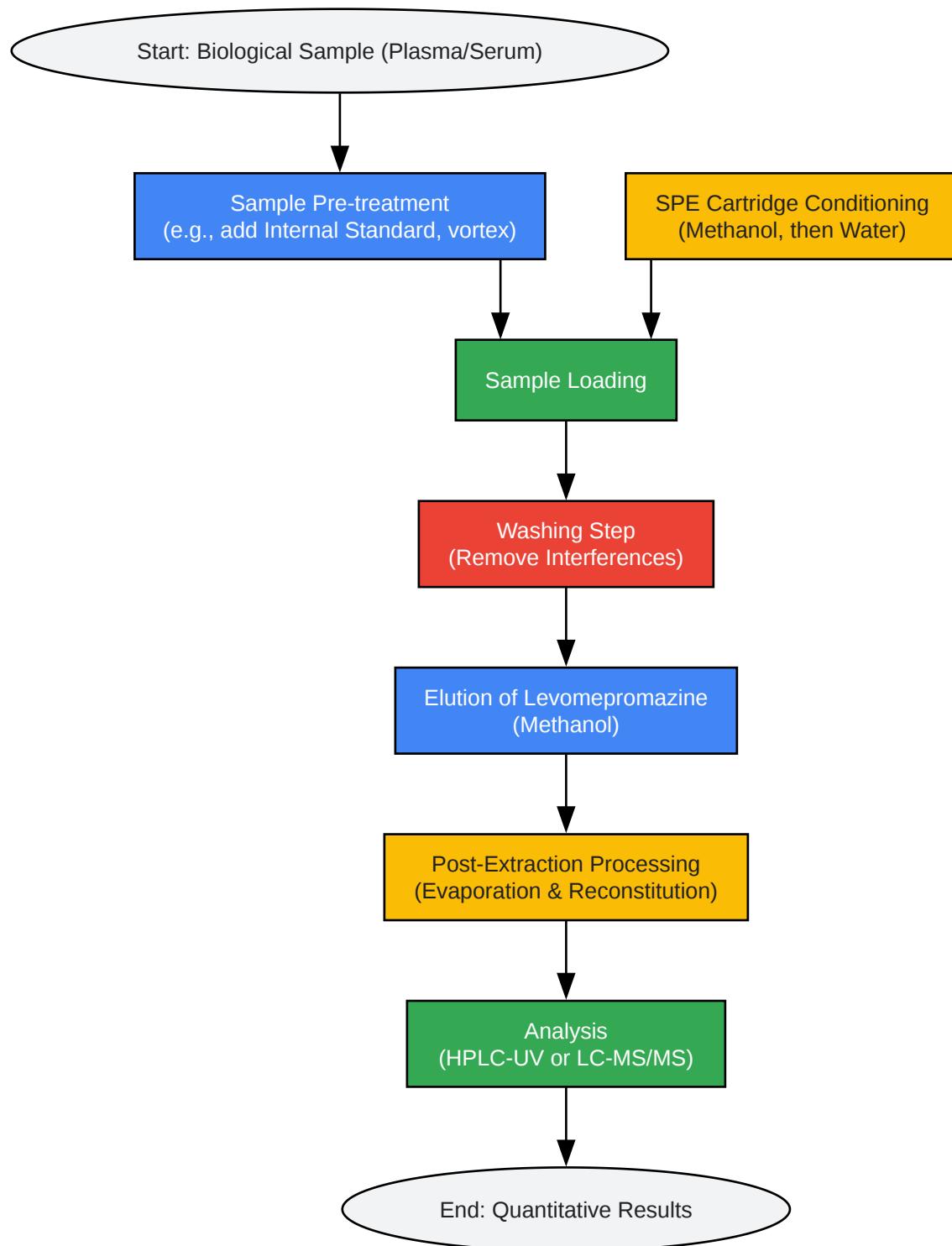
- Oasis HLB SPE Cartridges

- Methanol (HPLC grade)
- Distilled Water
- Human Plasma Samples
- Internal Standard (e.g., Repaglinide)[\[7\]](#)
- Centrifuge
- LC-MS/MS system

**Procedure:**

- Sample Preparation: Centrifuge blood samples at 5,000 rpm for 5 minutes to obtain plasma. [\[7\]](#) To 500  $\mu$ L of plasma, add 20  $\mu$ L of the internal standard solution.[\[7\]](#)
- Cartridge Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol.[\[7\]](#)
- Cartridge Equilibration: Equilibrate the cartridge with 1 mL of distilled water.[\[7\]](#)
- Sample Loading: Load the prepared plasma sample onto the cartridge.[\[7\]](#)
- Washing: Wash the cartridge with 1 mL of a 5% methanol in distilled water solution.[\[7\]](#)
- Elution: Elute the analytes with 1 mL of methanol.[\[7\]](#)
- Analysis: The eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted if further concentration is needed.

## Visualizations

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Caption: Experimental workflow for the solid-phase extraction of levomepromazine.



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Caption: Logical relationships of factors affecting SPE efficiency for levomepromazine.

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- To cite this document: BenchChem. [Application Notes & Protocols for Solid-Phase Extraction of Levomepromazine from Biological Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074011#solid-phase-extraction-of-levomepromazine-from-biological-samples]

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